molecular formula C26H21N3O2S B1683157 Tie2 kinase inhibitor 1 CAS No. 948557-43-5

Tie2 kinase inhibitor 1

货号: B1683157
CAS 编号: 948557-43-5
分子量: 439.5 g/mol
InChI 键: SINQIEAULQKUPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tie2 kinase inhibitor 1 (CAS: 948557-43-5) is a selective small-molecule inhibitor of the Tie2 receptor tyrosine kinase, which plays a critical role in angiogenesis and vascular homeostasis. Tie2 is activated by angiopoietins (ANGPT1/2/4), with ANGPT1 acting as an agonist and ANGPT2 as a context-dependent antagonist . This compound demonstrates an IC50 of 0.25 μM against Tie2, exhibiting 200-fold selectivity over p38 kinase and >10-fold specificity compared to VEGFR2, VEGFR3, and PDGFR1β . Preclinical studies in murine models show its efficacy in reducing angiogenesis and delaying tumor growth in MOPC-315 plasmacytoma xenografts . Mechanistically, Tie2 inhibition disrupts PI3K/AKT and ERK signaling pathways, critical for endothelial cell survival and proliferation .

准备方法

合成路线和反应条件

Tie2 激酶抑制剂的合成通常涉及多步有机合成。一种常见的方法是使用可以修饰以增强特异性和效力的核心支架。例如,合成可能从杂环化合物开始,然后通过各种化学反应(如卤化、烷基化和胺化)进行官能化。

工业生产方法

Tie2 激酶抑制剂的工业生产通常涉及优化合成路线以实现可扩展性和成本效益。这包括选择容易获得且对环境友好的溶剂和试剂,以及开发纯化方法以确保高收率和纯度。 高效液相色谱 (HPLC) 和结晶等技术通常用于纯化过程 .

化学反应分析

反应类型

Tie2 激酶抑制剂经历了几种类型的化学反应,包括:

    氧化: 在分子中引入氧原子,通常是为了增加极性或反应性。

    还原: 去除氧原子或添加氢原子以减少分子。

    取代: 用另一个官能团替换一个官能团以改变化合物的性质。

常见试剂和条件

    氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。

    还原: 使用氢化锂铝或钯催化剂下的氢气等试剂。

    取代: 在碱性或酸性条件下使用烷基卤化物或酰氯等试剂。

形成的主要产物

从这些反应中形成的主要产物取决于所涉及的特定官能团。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺。

科学研究应用

化学

在化学中,Tie2 激酶抑制剂被用作研究血管生成机制和开发激酶抑制剂的新合成方法的工具。它们作为理解构效关系和设计更有效和更具选择性的抑制剂的模型化合物。

生物学

在生物学研究中,这些抑制剂用于研究 Tie2 在内皮细胞功能和血管生物学中的作用。它们有助于阐明参与血管生成和血管通透性的信号通路。

医学

在医学上,Tie2 激酶抑制剂正在研究其治疗癌症的潜力,特别是那些高度血管化的癌症。 它们也正在探索用于治疗糖尿病性视网膜病变和年龄相关性黄斑变性等疾病,其中异常血管生长是一个问题 .

工业

在制药行业,Tie2 激酶抑制剂是旨在为癌症和其他与血管生成相关的疾病创造新疗法的药物开发管道的组成部分。 它们也用于开发这些疾病的诊断工具和生物标志物 .

作用机制

Tie2 激酶抑制剂通过与 Tie2 受体的 ATP 结合位点结合发挥作用,从而阻止其被血管生成素激活。这种抑制阻断了促进内皮细胞存活、增殖和迁移的下游信号通路。受影响的关键通路包括 PI3K/Akt 和 MAPK 通路,它们对细胞生长和存活至关重要。

相似化合物的比较

Selective Tie2 Inhibitors

  • Tie2 Kinase Inhibitor 1: Selectivity: High specificity for Tie2 (IC50 = 0.25 μM), with minimal off-target effects on VEGFR2/3 or PDGFR1β . In Vivo Efficacy: Reduces angiogenesis in murine models and shows moderate tumor growth delay . Limitations: Limited clinical data; primarily used in preclinical research.
  • Clinical Relevance: Phase 1 trials in ovarian cancer demonstrate reduced tumor growth and metastasis in syngeneic mouse models. Synergizes with paclitaxel to inhibit Tie2-expressing macrophages .

Multi-Kinase Inhibitors with Tie2 Activity

  • Cabozantinib: Targets: c-MET, VEGFR, Tie2, AXL . Clinical Use: Approved for hepatocellular carcinoma (HCC). Synergizes with EGFR inhibitors but lacks Tie2-specific efficacy . Drawbacks: Broad kinase inhibition increases toxicity risks.
  • Regorafenib :

    • Targets : Tie2, VEGFR1/2/3, FGFR .
    • Clinical Use : Approved for metastatic colorectal cancer and HCC. Reduces angiogenesis but with significant off-target effects .
  • Ripretinib :

    • Targets : Tie2, c-Kit, PDGFRα .
    • Clinical Use : Salvage therapy for gastrointestinal stromal tumors (GIST). Tie2 inhibition contributes to anti-angiogenic effects but is secondary to primary targets .

Natural and Experimental Tie2 Inhibitors

  • Compound 1 (3,21-dioxo-olean-18-en-oic acid) :

    • Source : Isolated from Acacia aulacocarpa .
    • Activity : First natural Tie2 inhibitor with modest cytotoxicity in mammalian cells. Lacks clinical development .
  • AKB-9778 (Razuprotafib): Mechanism: Inhibits VE-PTP, enhancing Tie2 signaling. Contrasts with direct kinase inhibitors by promoting vascular stabilization . Therapeutic Potential: Protects endothelial function in inflammatory conditions like COVID-19 .

Data Tables

Table 1: Biochemical and Functional Comparison of Tie2 Inhibitors

Compound Target(s) IC50 (Tie2) Selectivity vs. Other Kinases Clinical Stage Key Findings
This compound Tie2 0.25 μM 200× over p38; >10× over VEGFR2/3 Preclinical Reduces angiogenesis in mice
Rebastinib Tie2, BCR/ABL N/A Potent Tie2 inhibition Phase 1/2 Inhibits ovarian cancer growth
Cabozantinib Tie2, c-MET, VEGFR N/A Multi-kinase Approved Synergizes with EGFR inhibitors
Regorafenib Tie2, VEGFR1/2/3 N/A Multi-kinase Approved Salvage therapy for GIST
Compound 1 (Natural) Tie2 N/A Moderate activity Preclinical First natural inhibitor

Table 2: In Vivo Efficacy in Preclinical Models

Compound Model Outcome Mechanism Reference
This compound MOPC-315 xenografts Tumor growth delay (dose-dependent) Tie2/PI3K/AKT inhibition
Rebastinib Ovarian cancer mice Reduced tumor growth + macrophage targeting Tie2/BCR-ABL inhibition
Cabozantinib HCC models Synergy with EGFR blockade Multi-kinase inhibition

Key Research Findings and Clinical Implications

  • Selectivity Matters : this compound’s high specificity minimizes off-target toxicity, unlike multi-kinase inhibitors (e.g., regorafenib) that cause adverse effects .

生物活性

Tie2 kinase inhibitors, particularly Tie2 kinase inhibitor 1, have garnered attention in recent years for their potential therapeutic applications, especially in cancer treatment. Tie2, a receptor tyrosine kinase, plays a critical role in angiogenesis and vascular stability. Inhibiting this pathway can disrupt tumor growth and metastasis, making it a promising target in oncology.

This compound functions by selectively inhibiting the Tie2 receptor's kinase activity. This inhibition leads to decreased angiogenesis and tumor progression. The compound has been shown to interact with the receptor's active site, preventing the phosphorylation of downstream signaling molecules involved in endothelial cell survival and migration.

Biological Activity Overview

The biological activity of this compound has been demonstrated through various studies, highlighting its effects on tumor cells and the tumor microenvironment.

Key Findings

  • Inhibition of Tumor Growth : In preclinical models, this compound has shown significant reductions in tumor size and metastasis. For instance, studies involving mouse xenograft models indicated that treatment with the inhibitor led to decreased tumor vascularization and enhanced apoptosis in tumor cells .
  • Impact on Angiogenesis : The compound effectively reduces angiogenesis by disrupting the Tie2 signaling pathway. This was evidenced by decreased microvessel density in treated tumors compared to controls .
  • Effect on Tumor Microenvironment : The inhibitor alters the composition of immune cells within the tumor microenvironment. Specifically, it reduces the recruitment of Tie2-expressing macrophages, which are known to promote tumor progression .

Clinical Studies

Recent clinical trials have explored the safety and efficacy of Tie2 inhibitors in humans. A notable Phase Ib study evaluated rebastinib (a selective Tie2 inhibitor) in combination with chemotherapy for HER2-negative metastatic breast cancer patients.

Study Details

  • Participants : 27 patients with metastatic breast cancer.
  • Treatment Regimen : Rebastinib (50 mg or 100 mg) was administered orally twice daily alongside weekly paclitaxel or eribulin.
  • Results :
    • No dose-limiting toxicities were observed.
    • Common adverse events included anemia (85%), fatigue (78%), and increased alanine aminotransferase levels (59%).
    • Pharmacodynamic evidence indicated effective Tie2 blockade, as circulating tumor cells decreased significantly .

Data Table: Summary of Key Studies

StudyModelFindings
Mouse xenograftReduced tumor size and metastasisEffective in disrupting angiogenesis
Metastatic breast cancer trialSafety profile established; significant decrease in circulating tumor cellsPromising for combination therapy
Cervical cancer analysisIncreased TIE2 expression correlated with poor prognosisSuggests potential for anti-TIE2 therapies

Case Studies

Case Study 1: Prostate Cancer
In a study involving human prostate cancer cells, treatment with a Tie2 inhibitor resulted in reduced metastasis in mouse models. The findings suggest that targeting the Tie2 pathway may enhance therapeutic outcomes for prostate cancer patients .

Case Study 2: Cervical Cancer
Research indicated that high levels of TIE2 expression in cervical cancer tissues were associated with increased angiogenesis and poor patient outcomes. Targeting TIE2 may provide a dual benefit by inhibiting both TIE2 and VEGF pathways, thus reducing tumor growth .

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of Tie2 kinase inhibitor 1 in endothelial cells?

this compound is a reversible, ATP-competitive inhibitor targeting the Tie2 kinase domain with an IC50 of 250 nM. It exhibits 200-fold selectivity over p38 MAPK and >10-fold specificity against VEGFR2, VEGFR3, and PDGFR1β, making it a potent tool for studying angiogenesis regulation . The sulfoxide group in its structure enhances binding to the ATP pocket, while the methoxynaphthalene moiety contributes to cellular permeability .

Q. What in vitro assays are recommended for evaluating this compound's efficacy?

Key assays include:

  • Kinase activity assays : Measure IC50 using recombinant Tie2 kinase and ATP analogs (e.g., radioactive or fluorescence-based ATP consumption assays) .
  • Matrigel tube formation assays : Quantify endothelial cell tubulogenesis inhibition in HUVECs or other endothelial cell lines .
  • Cellular viability assays : Use HEL cells to assess antiproliferative effects (IC50 = 232 nM) and confirm Tie2-specific activity via phospho-Tie2 Western blotting .

Q. What are the optimal storage and solubility conditions for this compound?

The compound is soluble in DMSO (up to 50 mM) but insoluble in water or ethanol. For long-term stability, store lyophilized powder at -20°C (stable for 3 years) or dissolved in DMSO at -80°C (stable for 2 years). Working concentrations should be prepared fresh to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported specificity profiles of this compound?

Discrepancies may arise from assay conditions (e.g., ATP concentrations) or cell-type-dependent off-target effects. To validate specificity:

  • Perform thermal shift assays to confirm direct binding to Tie2 .
  • Use selectivity panels for related kinases (e.g., TrkA/B, MET) to rule out cross-reactivity .
  • Compare results across models: The inhibitor shows 200-fold selectivity over p38 in biochemical assays but reduced specificity in cellular contexts due to pathway crosstalk .

Q. What experimental considerations are critical for combining this compound with VEGF pathway inhibitors?

  • Mechanistic synergy : Tie2 inhibition destabilizes vasculature, enhancing VEGF-targeted antiangiogenic effects. Use orthotopic tumor models to assess combined efficacy .
  • Dosing optimization : Sequential administration (e.g., Tie2 inhibitor followed by VEGF inhibitor) may prevent compensatory signaling. Monitor tumor vascular normalization via immunohistochemistry .
  • Resistance monitoring : Track plasma Ang2 levels as a biomarker of adaptive resistance .

Q. How should dosing regimens be optimized for this compound in preclinical models?

  • Pharmacokinetics : In murine models, 25–50 mg/kg (intraperitoneal, twice daily) achieves sustained target engagement, reducing Matrigel vascularization by 41–70% .
  • Tumor model selection : Use MOPC-315 plasmacytoma xenografts for dose-dependent tumor growth delay studies. Adjust doses based on tumor vascular density and Tie2 expression levels .

Q. What methods validate target engagement of this compound in complex systems?

  • Phospho-Tie2 inhibition : Quantify reduced Tie2 phosphorylation in treated endothelial cells via immunoprecipitation and Western blotting .
  • Cellular thermal shift assay (CETSA) : Confirm compound binding by measuring Tie2 protein stability at varying temperatures .
  • In situ kinase profiling : Use ATP-competitive probes to visualize Tie2 activity in tumor sections .

Q. How does the molecular structure of this compound influence its pharmacokinetic properties?

The methylsulfinylphenyl group enhances solubility in polar solvents (e.g., DMSO), while the methoxynaphthalene moiety improves membrane permeability. The molecular weight (439.53 g/mol) and moderate logP (~3.5) balance bioavailability and plasma stability, making it suitable for systemic administration in animal models .

属性

IUPAC Name

4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINQIEAULQKUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635231
Record name 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948557-43-5
Record name 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tie2 kinase inhibitor 1
Reactant of Route 2
Reactant of Route 2
Tie2 kinase inhibitor 1
Reactant of Route 3
Reactant of Route 3
Tie2 kinase inhibitor 1
Reactant of Route 4
Tie2 kinase inhibitor 1
Reactant of Route 5
Reactant of Route 5
Tie2 kinase inhibitor 1
Reactant of Route 6
Reactant of Route 6
Tie2 kinase inhibitor 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。